
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile
Vue d'ensemble
Description
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile is a useful research compound. Its molecular formula is C10H5BrN2S and its molecular weight is 265.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications antimicrobiennes
Les dérivés thiazoliques, y compris des composés comme le 4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile, ont été trouvés pour posséder des propriétés antimicrobiennes significatives. Ces composés peuvent être utilisés pour développer de nouveaux médicaments antimicrobiens avec potentiellement moins d'effets secondaires . Leur structure permet une interaction avec les composants cellulaires bactériens, perturbant les processus vitaux et conduisant à l'élimination des bactéries pathogènes.
Recherche anticancéreuse
Le cycle thiazole est une caractéristique commune dans de nombreux agents anticancéreux. La recherche a montré que des modifications de la partie thiazole peuvent conduire à des composés ayant des activités antitumorales puissantes . En tant que tel, le this compound pourrait servir de précurseur ou de composé de tête dans la synthèse de nouveaux médicaments anticancéreux.
Agents neuroprotecteurs
Les dérivés thiazoliques sont également explorés pour leurs effets neuroprotecteurs. Ils peuvent jouer un rôle dans la synthèse des neurotransmetteurs ou agir comme des inhibiteurs enzymatiques qui protègent le tissu nerveux des dommages . Cela les rend précieux dans l'étude des traitements pour les maladies neurodégénératives.
Anti-inflammatoire et analgésique
Les activités anti-inflammatoires et analgésiques des dérivés thiazoliques en font des candidats pour le développement de nouveaux médicaments contre la douleur . Leur capacité à moduler les voies inflammatoires peut être exploitée pour traiter les affections inflammatoires chroniques.
Thérapie antivirale et antirétrovirale
Les composés avec un noyau thiazole ont montré des promesses dans la thérapie antivirale et antirétrovirale. Ils peuvent inhiber la réplication des virus, y compris le VIH, ce qui les rend importants dans la recherche de nouveaux traitements pour les infections virales .
Produits chimiques agricoles
Les dérivés thiazoliques ne se limitent pas aux applications médicales; ils trouvent également une utilisation en agriculture. Ils peuvent agir comme fongicides ou insecticides, protégeant les cultures contre diverses maladies et ravageurs . Cette application est cruciale pour assurer la sécurité alimentaire et des pratiques agricoles durables.
Sensibilisateurs photographiques et applications industrielles
Dans le domaine de la chimie industrielle, les composés thiazoliques sont utilisés comme sensibilisateurs photographiques en raison de leurs propriétés d'absorption de la lumière . Ils sont également impliqués dans la vulcanisation du caoutchouc, servant d'accélérateurs dans le processus.
Développement d'agents diagnostiques
Enfin, les propriétés chimiques uniques des dérivés thiazoliques comme le this compound peuvent être exploitées dans le développement d'agents diagnostiques. Ces composés peuvent être marqués avec des agents d'imagerie pour visualiser les processus biologiques ou les états de maladie dans la recherche et les diagnostics médicaux .
Mécanisme D'action
Target of Action
Thiazole derivatives have been known to interact with various biological targets such as dna and topoisomerase ii .
Mode of Action
Similar thiazole compounds have been reported to bind to dna and interact with topoisomerase ii, resulting in dna double-strand breaks, a g2 stop, and ultimately, cell death .
Biochemical Pathways
The interaction with topoisomerase ii suggests that it may affect dna replication and transcription processes .
Result of Action
Similar thiazole compounds have been reported to cause dna double-strand breaks, a g2 stop, and ultimately, cell death .
Analyse Biochimique
Biochemical Properties
4-(2-Bromo-1,3-thiazol-4-yl)benzonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The thiazole ring in this compound can participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate the activity of enzymes and proteins, potentially leading to the activation or inhibition of biochemical pathways . For instance, molecules containing thiazole rings have been shown to activate or block receptors in biological systems, thereby influencing cellular responses .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For example, thiazole-containing molecules can reset physiological systems by activating or stopping biochemical pathways and enzymes . This can lead to changes in cell signaling, alterations in gene expression, and modifications in metabolic processes, ultimately affecting cell function and behavior .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The thiazole ring can bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, G2 cell cycle arrest, and ultimately, cell death . Additionally, this compound can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity . These molecular interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function . Studies have shown that the compound’s stability can affect its efficacy and potency in biochemical assays . Additionally, long-term exposure to this compound in in vitro or in vivo studies can lead to cumulative effects on cellular processes, which are essential for evaluating its potential as a therapeutic agent .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects by modulating biochemical pathways and cellular functions . At higher doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic window and safety profile .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The thiazole ring can undergo metabolic reactions, leading to the formation of metabolites that may have distinct biological activities . These metabolic processes can influence the compound’s overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for predicting its bioavailability and therapeutic potential .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This localization can affect the compound’s activity and function, as it may interact with different biomolecules in distinct subcellular environments . Studying the subcellular distribution of this compound provides insights into its mechanism of action and potential therapeutic applications .
Propriétés
IUPAC Name |
4-(2-bromo-1,3-thiazol-4-yl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5BrN2S/c11-10-13-9(6-14-10)8-3-1-7(5-12)2-4-8/h1-4,6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFOGBHILLUSJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CSC(=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5BrN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


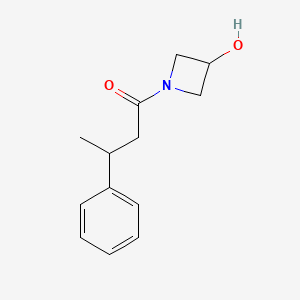
![1-({[(2-Methylphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475103.png)
![1-({[(4-Methoxyphenyl)methyl]amino}methyl)cyclobutan-1-ol](/img/structure/B1475105.png)
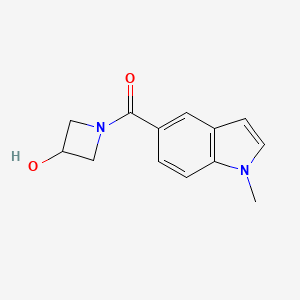
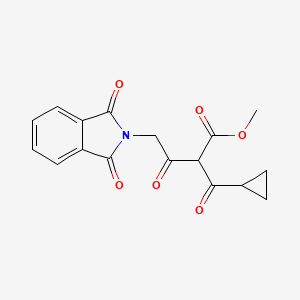
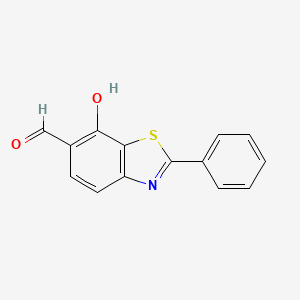

![5-[2-(2-Methoxyphenyl)-2-oxoethyl]-2-methylcyclohexanone](/img/structure/B1475111.png)


![Methyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B1475114.png)

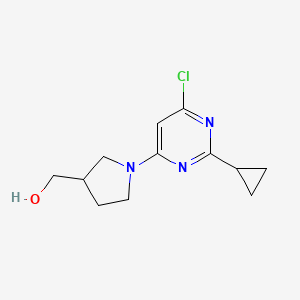
![8-Fluoro-3-methylimidazo[1,5-a]pyridine-1-carbaldehyde](/img/structure/B1475120.png)
